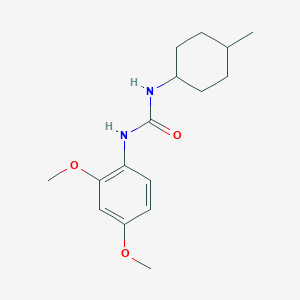
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea, also known as DMCM, is a chemical compound that has been widely studied for its potential use as an anesthetic and anticonvulsant agent. DMCM belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their ability to interact with a variety of biological targets.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is an important target for many anesthetic and anticonvulsant drugs. This compound has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity and reduced seizure activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of neuronal excitability, the modulation of neurotransmitter release, and the alteration of ion channel function. This compound has also been shown to have effects on the cardiovascular and respiratory systems, although the exact nature of these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea has a number of advantages for use in laboratory experiments, including its well-characterized pharmacological profile and its ability to produce reliable and reproducible effects in animal models. However, this compound also has a number of limitations, including its relatively low potency and the potential for side effects such as sedation and respiratory depression.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of anxiety disorders, and the exploration of its effects on other biological targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and drug interactions.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxyaniline with 4-methylcyclohexyl isocyanate in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(4-methylcyclohexyl)urea has been extensively studied for its potential use as an anesthetic and anticonvulsant agent. In animal studies, this compound has been shown to produce a dose-dependent decrease in the frequency and duration of seizures induced by various convulsant agents. This compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-14-9-8-13(20-2)10-15(14)21-3/h8-12H,4-7H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVZGZSZBVMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
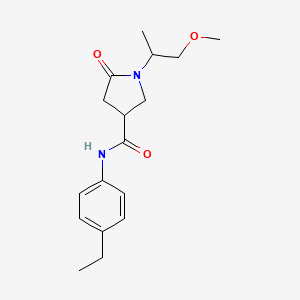
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)
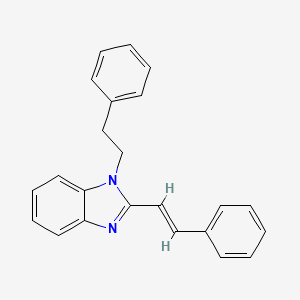
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)
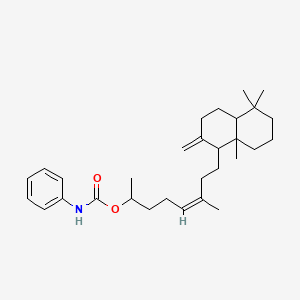
![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)
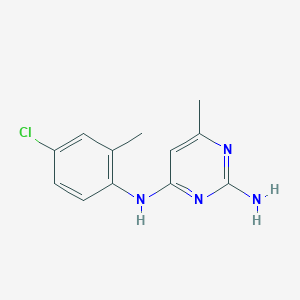
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5308897.png)
![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)